molecular formula C9H6INO2 B13673352 Methyl 3-cyano-2-iodobenzoate

Methyl 3-cyano-2-iodobenzoate

Cat. No.: B13673352
M. Wt: 287.05 g/mol
InChI Key: YXDJYFFCOZMZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-2-iodobenzoate: is an organic compound with the molecular formula C9H6INO2 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a cyano group and the hydrogen atom at the 2-position is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyano-2-iodobenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the benzoate ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3-cyano-2-iodobenzoate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in the development of anti-cancer and anti-inflammatory agents .

Industry: The compound is used in the production of fine chemicals and agrochemicals. Its unique reactivity makes it suitable for the synthesis of specialty chemicals with specific properties .

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-iodobenzoate involves its ability to undergo various chemical transformations. The iodine atom, being a good leaving group, facilitates substitution and coupling reactions. The cyano group can participate in nucleophilic addition reactions, further expanding the compound’s reactivity. These properties enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: Methyl 3-cyano-2-iodobenzoate’s combination of the cyano and iodine groups imparts unique reactivity, making it more versatile in synthetic applications compared to its analogs.

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

methyl 3-cyano-2-iodobenzoate

InChI

InChI=1S/C9H6INO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3

InChI Key

YXDJYFFCOZMZDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1I)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.